molecular formula C12H10BrClN2O3 B6592491 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one CAS No. 2095779-88-5

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B6592491
CAS No.: 2095779-88-5
M. Wt: 345.57 g/mol
InChI Key: WNSXFYFOQNKFLT-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a high-value chemical intermediate designed for research and development in medicinal chemistry. This compound features a pyridazinone core functionalized with bromo and chloro substituents, making it a versatile scaffold for further derivatization via cross-coupling reactions and nucleophilic substitutions. The 3,5-dimethoxyphenyl group at the 2-position is a significant structural motif, often associated with biological activity in central nervous system (CNS) and metabolic disorder research . Compounds based on the pyridazin-3(2H)-one structure have been identified as potent antagonists for G-protein coupled receptors (GPCRs) such as NPBWR1 (GPR7), which is a potential target for treating inflammatory pain and regulating feeding behavior and energy homeostasis . Furthermore, structurally similar 2-aryl-substituted pyridazin-3(2H)-one derivatives are being explored in oncology research as inhibitors of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, a key target in several cancer types . This product is intended for use as a building block in drug discovery, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Handle with care and refer to the Material Safety Data Sheet for safe laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O3/c1-18-8-3-7(4-9(5-8)19-2)16-12(17)10(13)6-11(14)15-16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXFYFOQNKFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C(=CC(=N2)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180429
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095779-88-5
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095779-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by its unique structural features. Its molecular formula is C12H10BrClN2O3C_{12}H_{10}BrClN_2O_3 with a molecular weight of 345.57 g/mol. This article explores its biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Structural Features

The compound's structure includes:

  • Pyridazine core : A six-membered ring containing two nitrogen atoms.
  • Bromine and chlorine substituents : These halogens are known to influence the compound's lipophilicity and biological interactions.
  • Dimethoxyphenyl group : This aromatic moiety enhances the compound's reactivity and potential for interaction with biological targets.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HeLa10.5Induction of apoptosis
A5498.7Cell cycle arrest at G2/M phase
MCF-712.0Inhibition of tubulin polymerization

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is relatively potent against these cancer cell lines .

Enzyme Inhibition

Pyridazinones are also known for their ability to inhibit various enzymes involved in cancer progression and other diseases. Preliminary studies on this compound have suggested its potential as an inhibitor of the JNK1 pathway, which is crucial in regulating apoptosis and cellular stress responses .

Case Studies

  • Study on Antitumor Effects : A study evaluated the effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment led to significant apoptosis via caspase activation, demonstrating its potential as a therapeutic agent in lung cancer treatment .
  • Inhibition of Tumor Growth : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, further supporting its anticancer potential .

Discussion

The structural characteristics of this compound suggest that it may interact favorably with biological targets due to its lipophilicity and electronic properties imparted by the halogens and methoxy groups. The combination of these features likely enhances its binding affinity to proteins involved in cancer progression.

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Differences vs. Target Compound
Target Compound Not Provided C₁₂H₁₀BrClN₂O₃ 353.58 4-Br, 6-Cl, 2-(3,5-diMeOPh) Reference compound for comparison.
6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one 2095779-74-9 C₁₂H₁₀ClN₂O₃ 280.67 6-Cl, 2-(3,5-diMeOPh) Lacks bromine at position 4; lower molecular weight .
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one 1178884-53-1 C₅H₄BrClN₂O 223.45 4-Br, 6-Cl, 2-Me Smaller methyl group at position 2; significantly lower molecular weight .
4-Chloro-5-methoxypyridazin-3(2H)-one 63910-43-0 C₅H₅ClN₂O₂ 174.56 4-Cl, 5-MeO Chlorine at position 4 and methoxy at position 5; distinct substitution pattern .

Physicochemical Properties

  • Molecular Weight and Steric Effects : The target compound’s 3,5-dimethoxyphenyl group introduces significant steric bulk compared to smaller substituents (e.g., methyl in CAS 1178884-53-1), likely reducing solubility in polar solvents but enhancing lipophilicity .

Analytical Data

  • LC/MS Characterization : For brominated analogs like Example 5.17 (), LC/MS data (m/z 301–305 [M+H]⁺) demonstrate distinct fragmentation patterns due to bromine’s isotopic signature. The target compound would exhibit similar isotopic clusters, aiding in identification .

Preparation Methods

Synthesis of 2-(3,5-Dimethoxyphenyl)pyridazin-3(2H)-one

The pyridazinone core is synthesized via cyclocondensation of 3,5-dimethoxyphenylhydrazine with mucobromic acid (3,4-dibromo-2,5-furandione) under reflux in acetic acid. This yields a dihydroxypyridazine intermediate, which is dehydrated using phosphorus oxychloride (POCl₃) to form the pyridazinone ring.

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 110°C (reflux)

  • Yield: 68–72%

Regioselective Chlorination at Position 6

Chlorination is achieved using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0–5°C. The electron-withdrawing ketone at position 3 directs electrophilic chlorination to position 6, adjacent to the nitrogen atom.

Optimization Notes:

  • Excess SOCl₂ (2.5 equiv.) ensures complete conversion.

  • Lower temperatures minimize side reactions (e.g., dichlorination).

Bromination at Position 4

Bromination employs N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN, 70°C). The 3,5-dimethoxyphenyl group at position 2 exerts a para-directing effect, guiding bromine to position 4.

Key Parameters:

  • NBS: 1.2 equiv.

  • Reaction Time: 12 hours

  • Yield: 65%

Coupling-Driven Synthesis via Suzuki-Miyaura Cross-Coupling

This method introduces the 3,5-dimethoxyphenyl group late in the synthesis, enabling modular access to diverse analogs.

Preparation of 4-Bromo-6-chloropyridazin-3(2H)-one

The parent compound is synthesized via bromination of 6-chloropyridazin-3(2H)-one using bromine (Br₂) in hydrobromic acid (HBr) at 40°C. The electron-deficient pyridazinone ring facilitates bromination at position 4 due to the ortho/para-directing nature of the ketone.

Characterization Data:

  • Melting Point: 220–222°C

  • Purity: >98% (HPLC)

Palladium-Catalyzed Coupling at Position 2

A Suzuki-Miyaura coupling attaches the 3,5-dimethoxyphenyl group using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and 3,5-dimethoxyphenylboronic acid in a dioxane/water mixture (4:1).

Reaction Setup:

  • Catalyst: 5 mol% Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 equiv.)

  • Temperature: 90°C, 24 hours

  • Yield: 58%

One-Pot Tandem Halogenation and Cyclization

A streamlined approach combines cyclization and halogenation in a single reaction vessel, reducing purification steps.

Cyclocondensation and Halogenation

3,5-Dimethoxyphenylhydrazine reacts with 2,4-dibromo-3-ketoglutaric acid in ethanol under microwave irradiation (100°C, 30 minutes). Concurrent bromination occurs at position 4 via in situ generation of HBr. Subsequent treatment with chlorine gas (Cl₂) in dichloromethane introduces the chlorine at position 6.

Advantages:

  • Reaction Time: 2 hours (vs. 12–24 hours for stepwise methods).

  • Overall Yield: 54%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Regioselectivity Scalability
Halogenation of Pre-Functionalized CoreCyclocondensation → Chlorination → Bromination65%HighModerate
Suzuki-Miyaura CouplingBromination → Cross-Coupling58%ModerateHigh
One-Pot Tandem SynthesisCyclization + Halogenation54%ModerateLimited by Cl₂ handling

Challenges and Optimization Strategies

Regioselectivity in Halogenation

The electron-donating 3,5-dimethoxyphenyl group enhances reactivity at positions 4 and 6 but complicates selectivity. Using bulky bases (e.g., 2,6-lutidine) during bromination suppresses para-bromination byproducts.

Purification of Halogenated Intermediates

Column chromatography with silica gel modified with silver nitrate (AgNO₃) improves separation of dihalogenated isomers.

Solvent Effects in Coupling Reactions

Replacing dioxane with tert-amyl alcohol increases coupling yields by 12% due to enhanced boronic acid solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or esters. Key steps include halogenation (bromination/chlorination) at specific positions and functionalization of the phenyl ring. For example, the 3,5-dimethoxyphenyl group can be introduced via nucleophilic substitution under basic conditions (e.g., NaH in DMF). Reaction optimization should focus on controlling regioselectivity and minimizing side products, with purification achieved through column chromatography or recrystallization .

Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons from the pyridazinone core).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 peak for 79^{79}Br/81^{81}Br).
  • X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and intermolecular interactions, critical for confirming regiochemistry .

Advanced Research Questions

Q. How do substitution patterns on the pyridazinone core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, Cl) at positions 4 and 6 enhance binding affinity to targets like NPBWR1, while 3,5-dimethoxyphenyl groups improve solubility and membrane permeability. Systematic substitution (e.g., replacing methoxy with ethoxy or halogens) combined with in vitro assays (IC50_{50} measurements) identifies optimal pharmacophores .

Q. What computational strategies predict the compound’s binding mechanism with neuropeptide receptors?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations model interactions with NPBWR1. Key steps include:

  • Ligand Preparation : Protonation states and tautomer enumeration.
  • Receptor Grid Generation : Focus on hydrophobic pockets accommodating the dimethoxyphenyl group.
  • Free Energy Calculations : MM-GBSA estimates binding affinities, validated by experimental IC50_{50} data .

Q. How can conflicting reactivity data in halogenation reactions be resolved?

  • Methodological Answer : Contradictions in bromination/chlorination outcomes (e.g., competing ring vs. side-chain halogenation) are addressed by:

  • Condition Screening : Varying solvents (e.g., DCM vs. THF), temperatures, and catalysts (e.g., FeCl3_3).
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., meta-substitution), while high temperatures favor thermodynamic stability.
  • In Situ Monitoring : LC-MS tracks intermediate formation to optimize reaction pathways .

Comparative Analysis Table: Substituent Effects on Bioactivity

Position Substituent Impact on Bioactivity Source
23,5-diOCH3_3↑ Solubility, ↑ receptor affinity
4Br↑ Electrophilicity, ↑ binding stability
6Cl↓ Metabolic degradation, ↑ half-life

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